molecular formula C24H26 B174966 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene CAS No. 15742-68-4

1,4-Bis[(2,5-dimethylphenyl)methyl]benzene

Cat. No.: B174966
CAS No.: 15742-68-4
M. Wt: 314.5 g/mol
InChI Key: OAPLQKMSCKWYDX-UHFFFAOYSA-N
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Description

1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is an organic compound with the molecular formula C24H26. It is a derivative of benzene, where two 2,5-dimethylphenylmethyl groups are attached to the 1 and 4 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[(2,5-dimethylphenyl)methyl]benzene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions are tailored to ensure efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2,5-dimethylphenyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis[(2,5-dimethylphenyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[[4-[(2,5-dimethylphenyl)methyl]phenyl]methyl]-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26/c1-17-5-7-19(3)23(13-17)15-21-9-11-22(12-10-21)16-24-14-18(2)6-8-20(24)4/h5-14H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPLQKMSCKWYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=CC=C(C=C2)CC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634973
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(2,5-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15742-68-4
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(2,5-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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